molecular formula C16H11ClF4N4O B10943848 N-(4-chlorobenzyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(4-chlorobenzyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10943848
M. Wt: 386.73 g/mol
InChI Key: CCGCZIIPFXUBTB-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of N-(4-chlorobenzyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 4-chlorobenzyl and difluoromethyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(4-chlorobenzyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N-(4-chlorobenzyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been explored for its potential as a fluorescent probe due to its tunable photophysical properties. In medicine, it has shown promise as a potential therapeutic agent, particularly in cancer research, where it has been investigated for its ability to inhibit specific enzymes and pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets and pathways within cells. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its potential as a selective inhibitor of CDKs .

Comparison with Similar Compounds

N-(4-chlorobenzyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit inhibitory activity against CDKs and have been studied for their potential in cancer treatment. this compound stands out due to its unique structural features and specific interactions with molecular targets, making it a promising candidate for further research .

Properties

Molecular Formula

C16H11ClF4N4O

Molecular Weight

386.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H11ClF4N4O/c17-9-3-1-8(2-4-9)7-22-16(26)11-6-13-23-10(14(18)19)5-12(15(20)21)25(13)24-11/h1-6,14-15H,7H2,(H,22,26)

InChI Key

CCGCZIIPFXUBTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F)Cl

Origin of Product

United States

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